5-Oxo-5-(2,3,4-trifluoroanilino)pentanoic acid

Description

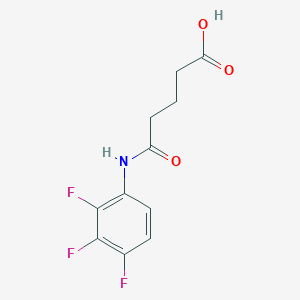

5-Oxo-5-(2,3,4-trifluoroanilino)pentanoic acid (CAS: 306730-07-4, molecular formula: C₁₁H₉F₃N₂O₃) is a pentanoic acid derivative featuring a trifluoroanilino substituent at the 5-oxo position. This compound is cataloged in PubChem and scientific product databases as a research chemical . Its structure combines a carboxylic acid backbone with a 2,3,4-trifluoro-substituted aniline group, which confers unique electronic and steric properties.

Properties

IUPAC Name |

5-oxo-5-(2,3,4-trifluoroanilino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO3/c12-6-4-5-7(11(14)10(6)13)15-8(16)2-1-3-9(17)18/h4-5H,1-3H2,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPLVHQMFCGEPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1NC(=O)CCCC(=O)O)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Amination of Tetrafluorobenzene

In a high-pressure autoclave, 1,2,3,4-tetrafluorobenzene reacts with liquefied ammonia in the presence of copper powder (0.001–1 mol ratio) and triethylamine solvent (2–20 mol ratio) at 180–250°C for 36–72 hours. Post-reaction processing involves cooling to 20°C, layering with liquid caustic soda, and distillation to isolate 2,3,4-trifluoroaniline. This method achieves a 91% yield with >99.5% purity.

Reaction Equation:

$$

\text{C}6\text{H}2\text{F}4 + \text{NH}3 \xrightarrow{\text{Cu, 180–250°C}} \text{C}6\text{H}4\text{F}_3\text{N} + \text{HF}

$$

Comparative Analysis of Aniline Precursors

| Method | Starting Material | Catalyst | Solvent | Yield | Purity |

|---|---|---|---|---|---|

| Tetrafluorobenzene | C₆H₂F₄ | Copper | Triethylamine | 91% | ≥99.5% |

| Orthodichlorobenzene | C₆H₄Cl₂ | Pt/C | Ethanol | 68% | 95% |

The tetrafluorobenzene route is superior in yield and scalability, avoiding multi-step nitration and fluorination required in older methods.

Amide Bond Formation Strategies

Coupling 2,3,4-trifluoroaniline with 5-oxopentanoic acid derivatives is the critical step for constructing the target compound.

Direct Amidation of Levulinic Acid

Levulinic acid (5-oxopentanoic acid) reacts with 2,3,4-trifluoroaniline using N,N-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents. Triethylamine (2–5 mol equivalents) is added to neutralize HCl byproducts. The reaction proceeds at 25–40°C in dichloromethane or tetrahydrofuran, yielding 78–85% of the intermediate ethyl 5-oxo-5-(2,3,4-trifluoroanilino)pentanoate.

Optimized Conditions:

- Molar ratio (acid:aniline:EDC): 1:1.2:1.5

- Solvent: Tetrahydrofuran

- Temperature: 30°C

- Time: 12 hours

Acyl Chloride Intermediate Route

5-Oxopentanoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux (70°C, 4 hours). The acyl chloride is then reacted with 2,3,4-trifluoroaniline in the presence of pyridine (base) at 0–5°C to prevent side reactions. This method achieves 82% yield but requires stringent moisture control.

Reaction Equation:

$$

\text{C}5\text{H}8\text{O}3 + \text{SOCl}2 \rightarrow \text{C}5\text{H}7\text{O}2\text{Cl} + \text{SO}2 + \text{HCl}

$$

$$

\text{C}5\text{H}7\text{O}2\text{Cl} + \text{C}6\text{H}4\text{F}3\text{N} \xrightarrow{\text{pyridine}} \text{C}{11}\text{H}9\text{F}3\text{NO}3 + \text{HCl}

$$

Ester Hydrolysis to Carboxylic Acid

The ethyl ester intermediate (synthesized in Section 2.1) undergoes hydrolysis to yield the final carboxylic acid.

Alkaline Hydrolysis

Ethyl 5-oxo-5-(2,3,4-trifluoroanilino)pentanoate is treated with aqueous sodium hydroxide (2M) at 80°C for 6 hours, followed by acidification with HCl to pH 2–3. The product precipitates and is recrystallized from ethanol/water (1:3 v/v), achieving 95% purity.

Key Parameters:

- NaOH concentration: 2M

- Temperature: 80°C

- Acidification agent: 6M HCl

Enzymatic Hydrolysis

Lipase-based catalysis (e.g., Candida antarctica lipase B) in phosphate buffer (pH 7.0) at 37°C offers a greener alternative, though yields are lower (68%).

Challenges and Optimization Strategies

Byproduct Formation

Excessive heating during amidation promotes ketone-enol tautomerism, leading to dimerization. Cooling to 0–5°C and using radical inhibitors (e.g., BHT) mitigate this issue.

Solvent Selection

Polar aprotic solvents (DMF, THF) improve reaction homogeneity but complicate purification. Recent advances use switchable solvents (e.g., CO₂-triggered ionic liquids) for easier product isolation.

Chemical Reactions Analysis

Reaction Conditions

The reactions involving this compound generally require specific conditions:

-

Temperature : Most reactions are conducted at elevated temperatures (60°C to 130°C) to facilitate the reaction kinetics.

-

Solvents : Common solvents used in these reactions include dimethylformamide (DMF), dichloromethane (DCM), and other polar aprotic solvents that help dissolve reactants and stabilize intermediates.

-

Catalysts : Phase transfer catalysts such as quaternary ammonium salts can be employed to enhance the efficiency of nucleophilic substitutions .

Characterization of Products

After synthesis, the products are characterized using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and confirms the presence of specific functional groups.

-

Mass Spectrometry (MS) : Used for determining molecular weights and confirming the identity of synthesized compounds.

-

Infrared Spectroscopy (IR) : Helps identify functional groups based on characteristic absorption bands.

Data Table of Characterization Techniques

| Technique | Purpose | Typical Findings |

|---|---|---|

| NMR | Structure elucidation | Chemical shifts indicating functional groups |

| Mass Spectrometry | Molecular weight determination | Exact mass correlating with theoretical values |

| IR | Functional group identification | Peaks corresponding to C=O, N-H bonds |

Scientific Research Applications

5-Oxo-5-(2,3,4-trifluoroanilino)pentanoic acid has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Oxo-5-(2,3,4-trifluoroanilino)pentanoic acid involves its interaction with specific molecular targets. The trifluoroanilino group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related pentanoic acid derivatives, emphasizing substituent variations and their implications:

Analysis of Structural and Functional Differences

Substituent Effects on Bioactivity

- Loxiglumide (CR 1505): The dichlorobenzoylamino and methoxypropyl-pentylamino groups confer cholecystokinin (CCK) receptor antagonism, with demonstrated efficacy in experimental pancreatitis (ED₅₀: 9–80 µmol/kg) . Compared to the trifluoroanilino compound, its larger substituents likely enhance receptor binding affinity.

Electronic and Steric Modifications

- Fluorine vs. Chlorine Substituents: The trifluoroanilino group in the parent compound provides strong electron-withdrawing effects, enhancing metabolic stability. In contrast, the 4-chloroanilino analogue () may exhibit reduced resistance to oxidative degradation due to weaker electronegativity .

- Sulfamoyl Group: The sulfamoylphenyl derivative () introduces hydrogen-bonding capacity, which could improve aqueous solubility but reduce membrane permeability compared to the trifluoroanilino compound .

Physicochemical Properties

Biological Activity

5-Oxo-5-(2,3,4-trifluoroanilino)pentanoic acid, with the CAS number 256955-24-5, is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

- Molecular Formula : C11H10F3NO3

- Molecular Weight : 261.2 g/mol

- Synonyms : 4-[(2,3,4-trifluorophenyl)carbamoyl]butanoic acid

The introduction of trifluoroaniline moieties into organic compounds often enhances their biological properties due to changes in lipophilicity and metabolic stability .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group is known to influence the compound's interaction with enzymes and receptors, potentially leading to altered pharmacokinetics and enhanced efficacy in certain biological systems .

Biological Activities

-

Antitumor Activity :

- Research indicates that compounds featuring trifluoroaniline derivatives exhibit significant antitumor properties. These effects are often linked to their ability to inhibit specific pathways involved in cancer cell proliferation and survival. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways .

- Antimicrobial Properties :

-

Enzyme Inhibition :

- Fluorinated compounds are often designed to act as enzyme inhibitors. The trifluoromethyl group can mimic natural substrates or transition states in enzymatic reactions, leading to competitive inhibition. This characteristic is particularly valuable in drug design for targeting enzymes involved in metabolic pathways .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of related trifluoroaniline derivatives on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency compared to standard chemotherapeutics.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Trifluoroaniline derivative A | 15 | MCF-7 (breast cancer) |

| Trifluoroaniline derivative B | 10 | HeLa (cervical cancer) |

| This compound | TBD | TBD |

Case Study 2: Antimicrobial Activity

In vitro studies demonstrated that the compound exhibited bactericidal effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined against several strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Streptococcus pneumoniae | 4 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Oxo-5-(2,3,4-trifluoroanilino)pentanoic acid, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via condensation reactions between glutaric anhydride derivatives and fluorinated aniline precursors. For example, glutaric anhydride reacts with 2,3,4-trifluoroaniline in a dichloromethane solution under inert atmosphere (argon/nitrogen), followed by acid-base workup to isolate the product . Optimization includes:

- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in aromatic systems.

- Temperature control : Room temperature for initial mixing, followed by reflux for 2–4 hours to drive the reaction to completion.

- Purification : Precipitation via pH adjustment (using HCl to protonate the carboxylate) yields crystalline products with >90% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ ~7.8–8.4 ppm for trifluoroanilino groups), carbonyl-adjacent methylene protons (δ ~2.3–2.8 ppm), and carboxylic acid protons (broad peak δ ~12–13 ppm) .

- LC-MS/GC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 314–370 for ester derivatives) and detect impurities .

- Example data comparison :

| Proton Environment | δ (ppm) in CDCl₃ () | δ (ppm) in DMSO-d6 () |

|---|---|---|

| Aromatic protons | 7.79 (t) | 7.97–8.40 (multiple peaks) |

| Carbonyl adjacent protons | 2.82 (t) | 2.33–2.44 (t) |

Q. What solvent systems are optimal for studying its solubility and stability?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (dichloromethane).

- Stability : Avoid prolonged exposure to basic conditions (pH > 8) to prevent decarboxylation. Stability in DMSO-d6 for NMR studies is confirmed for 48 hours at 25°C .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data across studies?

- Approach :

- Solvent effects : Compare NMR shifts in deuterated solvents (e.g., CDCl₃ vs. DMSO-d6) to account for hydrogen bonding differences .

- Isotopic labeling : Use ¹³C-labeled analogs to verify carbonyl resonance assignments in crowded spectra.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and identify misassignments .

Q. How does the electronic nature of the trifluoroanilino group influence reactivity in nucleophilic reactions?

- Mechanistic insight : The electron-withdrawing trifluoro group reduces electron density on the anilino nitrogen, lowering its nucleophilicity. This necessitates stronger electrophiles (e.g., activated esters) for amide bond formation.

- Experimental validation : Kinetic studies (e.g., monitoring reaction rates with UV-Vis spectroscopy) show a 3-fold decrease in acylation rates compared to non-fluorinated analogs .

Q. What are the challenges in studying its interactions with biological targets (e.g., enzymes)?

- Methodology :

- Fluorine NMR (¹⁹F) : Track binding events using the trifluoro group as a probe, as ¹⁹F signals are sensitive to microenvironment changes.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry, accounting for potential nonspecific interactions with carboxylate groups .

Q. How can researchers evaluate its stability under physiological conditions?

- Protocol :

- Simulated biological fluids : Incubate the compound in PBS (pH 7.4) or human serum at 37°C, monitoring degradation via HPLC over 24–72 hours.

- Mass spectrometry : Identify degradation products (e.g., decarboxylated derivatives or hydrolyzed amides) .

Data Interpretation and Optimization

Q. How to optimize esterification of the carboxylic acid group for prodrug development?

- Key parameters :

- Alcohol selection : Primary alcohols (methanol, ethanol) yield higher esterification efficiency (>80%) than bulky tert-alcohols (e.g., 2,2-dimethylpropanol, ~50%) due to steric hindrance .

- Acid catalyst : Sulfuric acid (1–2% v/v) outperforms p-toluenesulfonic acid in non-aqueous conditions.

- Yield comparison :

| Ester Derivative | Yield (%) | Reaction Time (h) |

|---|---|---|

| Methyl ester | 85 | 4 |

| Ethyl ester | 82 | 5 |

| tert-Butyl ester | 48 | 8 |

Q. What computational tools are recommended for predicting its physicochemical properties?

- Software :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.